molecular formula C21H26N2O3S B2581572 ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 477493-84-8

ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2581572
CAS No.: 477493-84-8
M. Wt: 386.51
InChI Key: HMBOZMWKJIMADO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a diethylamino-substituted benzamido group at position 2 and an ethyl ester at position 3. The cyclopenta[b]thiophene core is a fused bicyclic system that imparts structural rigidity, while the substituents modulate electronic and steric properties. This compound is synthesized via the Gewald reaction, a well-established method for thiophene derivatives, involving cyclopentanone, elemental sulfur, and a cyanoacetate ester, followed by amidation . Its structural analogs are explored for diverse applications, including pharmaceuticals and materials science, due to their hydrogen-bonding capabilities and aromatic π-systems .

Properties

IUPAC Name

ethyl 2-[[4-(diethylamino)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-23(5-2)15-12-10-14(11-13-15)19(24)22-20-18(21(25)26-6-3)16-8-7-9-17(16)27-20/h10-13H,4-9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBOZMWKJIMADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Aromatic/Hydrophobic Groups (e.g., phenylbenzoyl) : Improve thermal stability and crystallinity, favoring applications in optoelectronics .
  • Thioureido Groups : Introduce hydrogen-bonding motifs (N–H···S interactions), critical for supramolecular assembly and bioactivity .

Research Implications and Gaps

  • Pharmacological Potential: The diethylamino group in the target compound may enhance blood-brain barrier penetration, warranting studies on CNS applications .
  • Materials Science : Aromatic substituents (e.g., 4-phenylbenzoyl) suggest utility in organic semiconductors, but experimental data on charge transport are lacking .
  • Synthetic Optimization : Current yields for amidation steps are unreported; mechanistic studies could improve efficiency .

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